N-[1-(2-phenylethyl)piperidin-4-yl]-1-propan-2-ylpyrazole-3-carboxamide
Description
N-[1-(2-phenylethyl)piperidin-4-yl]-1-propan-2-ylpyrazole-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl, a potent synthetic opioid
Properties
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-4-yl]-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-16(2)24-15-11-19(22-24)20(25)21-18-9-13-23(14-10-18)12-8-17-6-4-3-5-7-17/h3-7,11,15-16,18H,8-10,12-14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFULLFFGQWUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-phenylethyl)piperidin-4-yl]-1-propan-2-ylpyrazole-3-carboxamide typically involves the reaction of 1-(2-phenylethyl)piperidin-4-amine with propan-2-ylpyrazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems and advanced purification techniques to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-phenylethyl)piperidin-4-yl]-1-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.
Biology: Investigated for its effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Explored for its potential as an analgesic or anesthetic agent, similar to fentanyl.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-phenylethyl)piperidin-4-yl]-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of pain signals and the release of neurotransmitters such as dopamine. This results in analgesic and euphoric effects, similar to other opioids like fentanyl.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with similar structural features and pharmacological effects.
Acryloylfentanyl: Another synthetic opioid with a similar structure but different functional groups.
Cyclopropylfentanyl: A fentanyl analog with a cyclopropyl group, exhibiting similar potency and effects.
Uniqueness
N-[1-(2-phenylethyl)piperidin-4-yl]-1-propan-2-ylpyrazole-3-carboxamide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs. These differences can influence its potency, duration of action, and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
